Brexpiprazole-d8

Vue d'ensemble

Description

Brexpiprazole D8 is a deuterated form of Brexpiprazole, an atypical antipsychotic medication. It is primarily used in the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . Brexpiprazole D8 is a serotonin-dopamine activity modulator, acting as a partial agonist at serotonin 1A and dopamine D2 receptors, and as an antagonist at serotonin 2A receptors .

Applications De Recherche Scientifique

Brexpiprazole D8 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Brexpiprazole.

Biology: Employed in studies investigating the interaction of serotonin and dopamine receptors with antipsychotic drugs.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating psychiatric disorders.

Industry: Applied in the development of new antipsychotic medications with improved pharmacokinetic profiles.

Mécanisme D'action

Target of Action

Brexpiprazole D8, also known as Brexpiprazole, is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also has a high affinity for serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors , as well as norepinephrine, histamine H1, and muscarinic M1 receptors . These receptors have been implicated in psychiatric conditions such as schizophrenia and depression .

Mode of Action

Brexpiprazole D8 interacts with its targets by acting as a partial agonist at the 5-HT1A and dopamine D2 receptors, and as a potent antagonist at the 5-HT2A receptors . Compared to aripiprazole, another antipsychotic drug, brexpiprazole D8 has less potential for partial agonist-mediated adverse effects such as extrapyramidal symptoms, which is attributed to lower intrinsic activity at the D2 receptor . It also displays stronger antagonism at the 5-HT1A and 5-HT2A receptors .

Pharmacokinetics

For the parent compound brexpiprazole, after multiple once-daily administrations, the terminal elimination half-lives of brexpiprazole and its major metabolite, dm-3411, were 91 hours and 86 hours, respectively . More research is needed to determine the specific ADME properties of Brexpiprazole D8.

Result of Action

The molecular and cellular effects of Brexpiprazole D8’s action include robust declines in cellular ATP and viability due to its inhibition of respiratory complex I . This results in mitochondrial toxicity, with greater bioenergetic inhibition observed in ventral midbrain neurons than forebrain neurons .

Analyse Biochimique

Biochemical Properties

Brexpiprazole D8 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its therapeutic effects. Brexpiprazole D8 also binds to alpha-adrenergic receptors, contributing to its pharmacological profile .

Cellular Effects

Brexpiprazole D8 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates dopaminergic and serotonergic signaling, which affects neuronal activity and neurotransmitter release . This modulation can lead to changes in gene expression, impacting cellular functions such as synaptic plasticity and neuroprotection. Additionally, Brexpiprazole D8’s interaction with alpha-adrenergic receptors can influence cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of Brexpiprazole D8 involves its partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, and antagonist activity at serotonin 5-HT2A receptors . By binding to these receptors, Brexpiprazole D8 modulates neurotransmitter release and receptor activity, leading to its therapeutic effects. It also exhibits high affinity for alpha-adrenergic receptors, which may contribute to its effects on mood and cognition . The deuterium substitution in Brexpiprazole D8 enhances its stability and reduces its metabolic degradation, prolonging its action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brexpiprazole D8 change over time due to its stability and degradation properties. Studies have shown that Brexpiprazole D8 maintains its stability over extended periods, allowing for sustained therapeutic effects . Long-term exposure to Brexpiprazole D8 in in vitro and in vivo studies has demonstrated its ability to modulate neurotransmitter systems and maintain its efficacy without significant degradation .

Dosage Effects in Animal Models

The effects of Brexpiprazole D8 vary with different dosages in animal models. At lower doses, Brexpiprazole D8 effectively modulates neurotransmitter activity and exhibits antipsychotic and antidepressant effects . At higher doses, it may cause adverse effects such as weight gain and metabolic disturbances . Threshold effects have been observed, indicating that optimal dosing is crucial for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

Brexpiprazole D8 is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6 . These enzymes facilitate the biotransformation of Brexpiprazole D8 into its metabolites, which are then excreted via urine and feces . The deuterium substitution in Brexpiprazole D8 slows its metabolic degradation, enhancing its bioavailability and prolonging its therapeutic effects .

Transport and Distribution

Brexpiprazole D8 is transported and distributed within cells and tissues through various mechanisms. It exhibits high plasma protein binding, primarily to serum albumin and alpha-1-acid glycoprotein . This binding facilitates its distribution to target tissues, where it exerts its therapeutic effects. Brexpiprazole D8’s extravascular distribution indicates its ability to reach various tissues and maintain its efficacy .

Subcellular Localization

The subcellular localization of Brexpiprazole D8 is influenced by its binding to specific receptors and transporters. It primarily localizes to neuronal cells, where it interacts with serotonin and dopamine receptors . This localization is crucial for its therapeutic effects on neurotransmitter systems. Additionally, Brexpiprazole D8 may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Brexpiprazole D8 is synthesized through a multi-step process involving key intermediates. The synthesis begins with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one . This intermediate is further reacted with benzothiophenepiperazine hydrochloride in the presence of a base such as potassium carbonate to yield Brexpiprazole . The deuterated form, Brexpiprazole D8, involves the incorporation of deuterium atoms at specific positions to enhance its pharmacokinetic properties.

Industrial Production Methods

Industrial production of Brexpiprazole D8 involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes the use of solvents like N,N-dimethylacetamide and bases such as sodium carbonate . The reactions are carried out at elevated temperatures to ensure complete conversion of intermediates to the final product. Analytical methods like nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and high-resolution mass spectrometry are used to characterize and confirm the purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Brexpiprazole D8 undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Brexpiprazole D8 can lead to the formation of quinolinone derivatives, while reduction can yield piperazine derivatives.

Comparaison Avec Des Composés Similaires

Brexpiprazole D8 is similar to other atypical antipsychotics like Aripiprazole and Cariprazine. it has unique features that distinguish it from these compounds:

Similar Compounds

- Aripiprazole

- Cariprazine

- Lurasidone

- Risperidone

Brexpiprazole D8’s unique pharmacological profile and improved tolerability make it a valuable addition to the class of atypical antipsychotics.

Activité Biologique

Brexpiprazole D8, also known as OPC-34712 D8, is a deuterium-labeled derivative of brexpiprazole, an atypical antipsychotic medication. This compound is primarily utilized in the treatment of schizophrenia and major depressive disorder. The deuterium labeling enhances its metabolic stability and may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| CAS Number | 1427049-21-5 |

| Molecular Formula | CHDNOS |

| Molecular Weight | 441.615 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 675.2 ± 55.0 °C |

| Melting Point | N/A |

| Flash Point | 362.1 ± 31.5 °C |

Brexpiprazole D8 acts as a partial agonist at the 5-HT1A serotonin receptor (Ki = 0.12 nM) and dopamine D2 receptors (Ki = 0.3 nM), while also functioning as an antagonist at the 5-HT2A receptor (Ki = 0.47 nM) . These interactions are crucial for its therapeutic efficacy.

Brexpiprazole D8's mechanism of action involves modulation of neurotransmitter systems, particularly through its effects on serotonin and dopamine receptors. The partial agonism at the 5-HT1A receptor is believed to contribute significantly to its antipsychotic effects, particularly in reducing aggression and emotional dysregulation .

Pharmacokinetics

A study on the pharmacokinetics of brexpiprazole indicated that it exhibits dose-proportionality in its pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) after multiple doses . The elimination half-life ranges from 52 to 92 hours , allowing for once-daily dosing .

Case Studies

Multiple case studies have demonstrated the efficacy of brexpiprazole in treating Borderline Personality Disorder (BPD), highlighting its potential to alleviate symptoms such as aggression and suicidality:

| Patient | Diagnosis | Presentation | Medication | Adverse Effects |

|---|---|---|---|---|

| 1 | BPD and Cyclothymia | Suicidality and emotional dysregulation | Brexpiprazole 2 mg OD | None |

| 2 | BPD | Aggressive tendencies, binge eating, low mood | Brexpiprazole 3 mg OD + Quetiapine 200 mg BD | Transient nausea and headache |

| 3 | BPD, ADHD, Substance Use Disorder | Polysubstance abuse, ADHD symptoms, self-harming behavior | Brexpiprazole 3 mg OD + Straterra + Naltrexone | None |

These cases illustrate that brexpiprazole can effectively address complex psychiatric presentations with minimal adverse effects .

Safety Profile

The safety profile of brexpiprazole D8 is generally favorable, with most adverse events reported as mild to moderate. The most common adverse effect noted was a transient increase in serum prolactin levels . Importantly, no significant changes were observed in clinical laboratory values during studies, indicating a good tolerability profile.

Propriétés

Key on ui mechanism of action |

Although the exact mechanism of action of brexpiprazole in psychiatric disorders has not been fully elucidated, the efficacy of brexpiprazole may be attributed to combined partial agonist activity at 5-HT1A and dopamine D2 receptors, and antagonist activity at 5-HT2A receptors. Brexpiprazole binds to these receptors with subnanomolar affinities. These therapeutic targets have been implicated in psychiatric conditions such as schizophrenia and depression. Partial D2 receptor agonism allows the drug to stimulate D2 receptors under low dopamine conditions, while attenuating their activation when dopamine levels are high. Partial agonism at 5-HT1A receptors may be tied to improved memory function and cognitive performance. Antagonism at α-adrenergic receptors has also been implicated in schizophrenia and depression. |

|---|---|

Numéro CAS |

1427049-19-1 |

Formule moléculaire |

C25H27N3O2S |

Poids moléculaire |

441.6 g/mol |

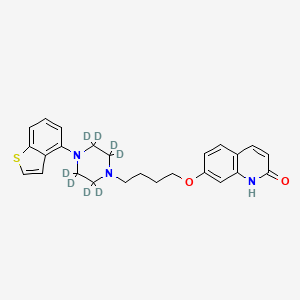

Nom IUPAC |

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)/i1D2,2D2,11D2,16D2 |

Clé InChI |

ZKIAIYBUSXZPLP-IGZDHSKUSA-N |

SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |

SMILES isomérique |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C5C=CSC5=CC=C4 |

SMILES canonique |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.